molecular formula C15H12O2 B8758278 3-phenyl-2H-chromen-7-ol CAS No. 88040-00-0

3-phenyl-2H-chromen-7-ol

Cat. No.: B8758278
CAS No.: 88040-00-0
M. Wt: 224.25 g/mol
InChI Key: LHEPASGAURDEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-2H-chromen-7-ol: is a polycyclic organic compound that belongs to the benzopyran family Benzopyrans are characterized by the fusion of a benzene ring to a heterocyclic pyran ring This compound is known for its unique structure, which includes a phenyl group attached to the third position of the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-2H-chromen-7-ol can be achieved through several methods. One common approach involves the condensation of salicylaldehyde with phenylacetic acid in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of microwave-assisted synthesis, which can significantly reduce reaction times and increase yields. Additionally, the use of continuous flow reactors can enhance the scalability of the production process, allowing for the efficient synthesis of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-phenyl-2H-chromen-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions, leading to the formation of corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Substitution reactions can occur at the phenyl group or the benzopyran ring. Common reagents include halogens (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols). These reactions often require the presence of a catalyst, such as palladium on carbon or copper(I) iodide.

Major Products:

    Oxidation: The major products of oxidation reactions are quinones, which are characterized by the presence of two carbonyl groups.

    Reduction: Reduction reactions typically yield alcohols or amines, depending on the specific reagents and conditions used.

    Substitution: Substitution reactions can produce a variety of products, including halogenated derivatives, amines, and thiols.

Scientific Research Applications

Chemistry: In chemistry, 3-phenyl-2H-chromen-7-ol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound has been studied for its potential antioxidant and anti-inflammatory properties. It has shown promise in protecting cells from oxidative stress and reducing inflammation in various in vitro and in vivo models.

Medicine: In medicine, this compound has been investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells, making it a candidate for further development as an anticancer agent. Additionally, its antioxidant properties may have implications for the treatment of neurodegenerative diseases.

Industry: In the industrial sector, the compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for use in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-phenyl-2H-chromen-7-ol involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. This is achieved through the donation of hydrogen atoms or electrons to neutralize reactive oxygen species.

In terms of its anticancer activity, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This is mediated through the activation of specific signaling pathways, such as the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases.

Comparison with Similar Compounds

    2H-1-Benzopyran-2-one (Coumarin): Coumarin is a naturally occurring compound with a similar benzopyran structure. It is known for its anticoagulant and antimicrobial properties.

    4H-1-Benzopyran-4-one (Chromone): Chromone is another benzopyran derivative with a ketone group at the fourth position. It has been studied for its anti-inflammatory and anticancer activities.

    Isochromene: Isochromene is an isomer of benzopyran with the oxygen atom located at a different position. It has shown potential as an intermediate in organic synthesis.

Uniqueness: 3-phenyl-2H-chromen-7-ol is unique due to the presence of the phenyl group at the third position of the benzopyran ring. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various scientific applications.

Properties

CAS No.

88040-00-0

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-phenyl-2H-chromen-7-ol

InChI

InChI=1S/C15H12O2/c16-14-7-6-12-8-13(10-17-15(12)9-14)11-4-2-1-3-5-11/h1-9,16H,10H2

InChI Key

LHEPASGAURDEKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isoflav-3-ene-7-ol was prepared from 7-acetoxyisoflav-3-ene (0.2 g, 0.75 mmol) and imidazole (0.24 g) in ethanol (3.5 ml) as described for isoflav-3-ene-4′,7-diol. Yield: (0.11 g, 66%) m.p. 120° C. 1H NMR (d6-DMSO): δ 5.07 (s, 2H, H2), 6.24 (d, 1H, J 2.2 Hz, H8), 6.33 (dd, 1H, J 1.9 Hz, 7.9 Hz, H6), 6.96 (d, 1H, J 7.9 Hz, H5), 7.00 (s, 1H, H4), 7.26-7.47 (m, 5H, ArH), 9.65 (bs, 1H, OH). Mass spectrum: m/z 224 (m, 74%); 223 (100), 175 (28); 165 (23); 147 (41).
Name
7-acetoxyisoflav-3-ene
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 28 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 41 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.